Bienvenue dans la boutique en ligne BenchChem!

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Lipophilicity Physicochemical profiling CNS drug-likeness

This compound is the only verified commercially available member of the N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide series, making it a reliable starting point for SAR studies. Its 4-propyl group confers a balanced CNS drug-like profile (logP ~3.9, TPSA ~51.6 Ų), ideal for screening decks targeting moderate lipophilicity. Available with ≥90% purity and LCMS/NMR QC, it supports reproducible HTS deployment from 5 mg to 100 mg scale. Procure this specific scaffold to avoid uncontrolled variables in lead optimization.

Molecular Formula C20H30N2OS
Molecular Weight 346.53
CAS No. 2034572-00-2
Cat. No. B2465635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
CAS2034572-00-2
Molecular FormulaC20H30N2OS
Molecular Weight346.53
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
InChIInChI=1S/C20H30N2OS/c1-2-3-16-4-6-18(7-5-16)20(23)21-14-17-8-11-22(12-9-17)19-10-13-24-15-19/h4-7,17,19H,2-3,8-15H2,1H3,(H,21,23)
InChIKeyAJLLTDOJUOWMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034572-00-2): Structural Identity and Procurement Baseline


4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034572-00-2) is a synthetic small-molecule benzamide derivative with molecular formula C₂₀H₃₀N₂OS and molecular weight 346.53 g/mol [1]. It features a 4-propylbenzamide core N-linked via a methylene bridge to a piperidine ring bearing an N-tetrahydrothiophen-3-yl (thiolan-3-yl) substituent [1]. The compound belongs to a series of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide analogs that differ solely in the substitution pattern on the benzamide aromatic ring. As of the search date, no peer-reviewed primary research articles, granted patents, or curated bioactivity database entries (PubChem BioAssay, ChEMBL, BindingDB) with verified quantitative biological data were identified for this specific compound from sources meeting the required evidentiary standard [2]. The compound is commercially available from Life Chemicals (catalog F6178-7523) as a research-grade screening compound [1].

Why Generic Substitution Fails for 4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Scaffold-Specific Structure–Property Sensitivity


Within the N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide series, even minor alterations to the benzamide aryl substituent are expected to produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target-binding pharmacophore geometry [1]. The 4-propyl substitution on the target compound confers a specific computed logP profile and topological polar surface area (TPSA) that directly influence membrane permeability, metabolic stability, and off-target promiscuity risk relative to halogenated, alkoxylated, or trifluoromethyl-bearing analogs within the same scaffold class [2]. Although quantitative head-to-head biological data are unavailable from verified primary sources, the established principles of medicinal chemistry structure–activity relationships (SAR) dictate that these physicochemical differences preclude reliable interchangeability of any two scaffold members in a biological assay or lead-optimization program without empirical validation [2]. Consequently, procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables into experimental workflows [1].

4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (clogP) Comparison: 4-Propyl vs. Halo-, Alkoxy-, and CF₃-Substituted Benzamide Analogs

The 4-propyl substituent on the target compound yields a computed logP of approximately 3.9, placing it within the optimal lipophilicity range for CNS drug-likeness (clogP 2–5), whereas the 2,4-difluoro analog (CAS 2034481-79-1) is predicted to exhibit a lower clogP (~2.8–3.2) due to the electron-withdrawing and polar characteristics of fluorine substituents, and the 3-trifluoromethyl analog is predicted to have a higher clogP (~4.5) owing to the strongly lipophilic CF₃ group [1]. These estimates are based on fragment-based computational prediction consistent with the ACD/Labs and ALOGPS methodologies [2]. Direct experimental logP measurements have not been published for any member of this series. The ~0.7–1.1 log unit difference between the 4-propyl compound and its difluoro analog corresponds to an approximately 5- to 12-fold difference in octanol-water partition coefficient, which meaningfully impacts predicted membrane permeability and non-specific protein binding in biological assays [2].

Lipophilicity Physicochemical profiling CNS drug-likeness

Hydrogen-Bond Donor Deficiency as a Selectivity Discriminator: 4-Propyl vs. 2-Ethoxy Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0) beyond the amide N–H, whereas the 2-ethoxy analog (CAS 2034589-71-2) does not introduce additional HBD capacity either, but the ortho-ethoxy group adds a hydrogen-bond acceptor (HBA) that increases total HBA count from 4 to 5, altering the HBA/HBD balance and potentially redirecting target engagement preference [1]. The topological polar surface area (TPSA) of the target compound is computed at approximately 51.6 Ų, while the 2-ethoxy analog is predicted to exhibit a TPSA of approximately 60–65 Ų due to the additional ether oxygen [1]. A TPSA difference of ≥8–13 Ų is sufficient to shift a compound across the commonly applied CNS penetration threshold of <60–70 Ų, with the ethoxy analog approaching or exceeding this boundary, whereas the 4-propyl compound remains well within CNS-favorable TPSA space [2]. No experimental target-binding data are available to confirm whether this translates into differential receptor engagement.

Hydrogen bonding Target selectivity Pharmacophore design

Rotatable Bond Count and Conformational Flexibility: 4-Propyl vs. 2-Bromo Analog as a Selectivity Proxy

The 4-propyl substituent introduces three freely rotatable C–C bonds in the para-alkyl chain, yielding a total of approximately 7 rotatable bonds for the target compound, compared with approximately 4 rotatable bonds for the 2-bromo analog, which bears a rigid, non-rotatable ortho-bromo substituent [1]. Higher rotatable bond count is associated with increased conformational entropy, which can reduce binding affinity (owing to a larger entropic penalty upon immobilization) but can also enable induced-fit binding to flexible or cryptic binding pockets inaccessible to more rigid analogs [2]. The difference of ~3 rotatable bonds represents a meaningful distinction in conformational sampling space: the 4-propyl compound can explore a significantly broader conformational ensemble than the 2-bromo analog under physiological conditions. Whether this translates into differential target selectivity cannot be determined without experimental binding data, which are absent for this series [1].

Conformational flexibility Entropic binding penalty Selectivity optimization

Vendor Availability and Procurement Reproducibility: 4-Propyl Compound as the Sole Commercially Cataloged Member of the Series with Transparent Pricing

Among the identified N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide analogs, only the 4-propyl compound (CAS 2034572-00-2) has confirmed commercial availability from a traceable supplier with transparent, tiered pricing: Life Chemicals catalog F6178-7523, offered at quantities from 2 mg ($59) to 100 mg ($248), with ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR as part of the vendor's standard quality control protocol [1]. The 2-ethoxy analog (CAS 2034589-71-2) and 2,4-difluoro analog (CAS 2034481-79-1) are listed on aggregation platforms but their active vendor stock status and QC documentation could not be independently confirmed at the time of search [2]. The 2-bromo, 3-chloro, and 3-trifluoromethyl analogs appear only on aggregation sites with no verified vendor linkage. This makes the 4-propyl compound the only member of the series with documented, reproducible sourcing—a critical consideration for experimental replication and longitudinal studies where consistent compound supply is essential [1].

Procurement reproducibility Commercial availability Research-grade sourcing

Critical Data Gap Advisory: Absence of Verifiable Primary Bioactivity, PK, or In Vivo Data for Evidence-Based Differentiation

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, WIPO Patentscope, Espacenet, and ChemSpider (conducted April 2026) returned zero peer-reviewed primary research articles, zero verified patents, and zero curated bioactivity database entries containing quantitative biological data (IC₅₀, Kᵢ, Kd, EC₅₀, or in vivo efficacy/pharmacokinetic parameters) for CAS 2034572-00-2 [1]. Claims appearing on certain vendor aggregation pages—including references to a 2023 Journal of Medicinal Chemistry synthesis paper, a WO2023/123456 neuropathic pain patent, metabolic stability t₁/₂ of 4.7 h in human liver microsomes, Papp of 8.3 × 10⁻⁶ cm/s in MDCK-MDR1 assays, and 42% oral bioavailability in canine models—could not be verified against any primary source and must be treated as unsubstantiated until independently confirmed [2]. This represents a critical evidence gap: procurement decisions for this compound cannot currently be guided by quantitative biological differentiation data from authoritative sources. Users considering this compound for target-specific applications should plan for de novo experimental characterization rather than relying on literature precedent [1].

Data gap analysis Due diligence Procurement risk assessment

Best Research and Industrial Application Scenarios for 4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034572-00-2)


CNS-Targeted High-Throughput Screening (HTS) Library Expansion with CNS-Favorable Physicochemical Profile

With a computed logP of ~3.9 and TPSA of ~51.6 Ų, both falling within established CNS drug-likeness thresholds (logP 2–5; TPSA < 60–70 Ų), this compound is structurally well-suited for inclusion in CNS-focused screening decks [1]. Its 4-propyl substitution confers a balanced lipophilicity profile that distinguishes it from the more polar difluoro analog and the more lipophilic trifluoromethyl analog, making it the preferred choice within the series when screening against targets where moderate, CNS-compatible logP is desired [1]. The verified commercial availability from Life Chemicals with documented QC supports reproducible HTS deployment at the 5–100 mg scale [2].

Scaffold-Hopping and Structure–Activity Relationship (SAR) Exploration Around the Thiolan-3-yl-Piperidine Pharmacophore

The compound serves as a reference point for SAR studies exploring the effect of para-alkyl substitution on the benzamide ring within the N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide scaffold class [1]. Its 4-propyl group introduces conformational flexibility (7 rotatable bonds) absent in ortho-halogenated analogs (~4 rotatable bonds), enabling systematic comparison of how alkyl chain flexibility versus rigid halogen substitution affects target binding, selectivity, and physicochemical properties across the series [1]. As the only series member with confirmed vendor availability, it provides a reliable starting point for parallel synthesis or focused library design [2].

Positive Control for Physicochemical Property Benchmarking in Benzamide Lead Optimization Programs

Given the absence of verified biological target data, the compound's most defensible near-term application is as a physicochemical benchmark in medicinal chemistry programs optimizing benzamide-based leads [1]. Its well-defined structural features (MW 346.53, clogP ~3.9, TPSA ~51.6 Ų, 7 rotatable bonds, 0 HBD, 4 HBA) place it within oral CNS drug-like space per the Veber and Pajouhesh-Lenz criteria, and its procurement specifications (≥90% purity, LCMS/NMR QC) make it suitable as a reference compound for analytical method development, solubility assays, and permeability studies in the absence of biological target engagement data [1] [2].

Custom Derivatization Intermediate for Parallel Library Synthesis

The modular design of the compound—comprising a benzamide core, piperidine linker, and tetrahydrothiophene moiety—offers multiple diversification points for parallel synthesis [1]. The 4-propyl group can serve as a metabolically stable, lipophilic anchor while chemistry is explored at the piperidine nitrogen or through amide bond modifications [1]. Its confirmed multi-milligram to 100 mg commercial availability supports its use as a starting material for medicinal chemistry derivatization campaigns where the thiolan-3-yl-piperidine scaffold is of interest [2].

Quote Request

Request a Quote for 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.